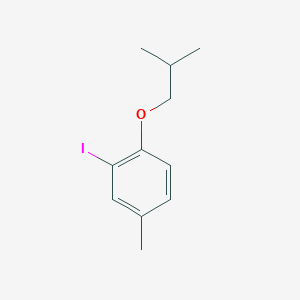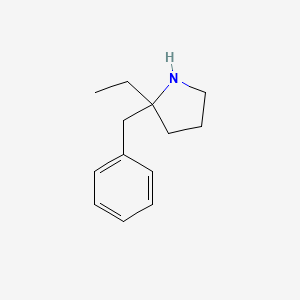
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- is an organic compound with the molecular formula C14H20O4. It is characterized by the presence of a benzene ring substituted with two methanol groups and a 5,5-dimethyl-1,3-dioxane moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- typically involves the reaction of 1,3-benzenedimethanol with 5,5-dimethyl-1,3-dioxane-2-one. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process typically includes steps such as purification and quality control to meet industry standards. The use of advanced technologies and equipment can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- undergoes various chemical reactions, including:
Oxidation: The methanol groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol groups can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can produce a variety of substituted benzene compounds .
Scientific Research Applications
1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methanol groups can undergo oxidation or reduction, leading to the formation of reactive intermediates that interact with biological molecules. The benzene ring and dioxane moiety contribute to the compound’s stability and reactivity, influencing its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedimethanol: Lacks the dioxane moiety, resulting in different chemical and physical properties.
5,5-Dimethyl-1,3-dioxane-2-one: Contains the dioxane moiety but lacks the benzene ring and methanol groups.
Benzene derivatives: Various benzene derivatives with different substituents can be compared to highlight the unique features of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)-.
Uniqueness
The uniqueness of 1,3-Benzenedimethanol, 5-(5,5-dimethyl-1,3-dioxan-2-yl)- lies in its combination of a benzene ring, methanol groups, and a dioxane moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
213622-11-8 |
|---|---|
Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[3-(5,5-dimethyl-1,3-dioxan-2-yl)-5-(hydroxymethyl)phenyl]methanol |
InChI |
InChI=1S/C14H20O4/c1-14(2)8-17-13(18-9-14)12-4-10(6-15)3-11(5-12)7-16/h3-5,13,15-16H,6-9H2,1-2H3 |
InChI Key |
YKUYKEISKILTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(OC1)C2=CC(=CC(=C2)CO)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-tert-butyl-N-[4-phenoxy-2,6-di(propan-2-yl)phenyl]methanimidamide](/img/structure/B12091849.png)



![Piperidine, 1-[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12091875.png)
![1-[(2S)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12091877.png)




![1-O-tert-butyl 5-O-(2,5-dioxopyrrolidin-1-yl) 2-[[16-[(2-methylpropan-2-yl)oxy]-16-oxohexadecanoyl]amino]pentanedioate](/img/structure/B12091902.png)


